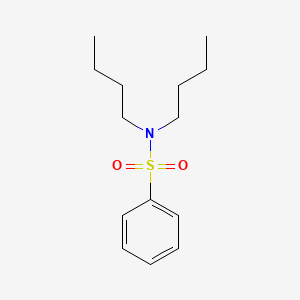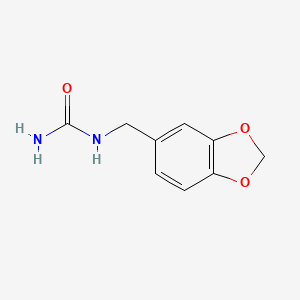
Trifluoroacétate de pyridine
Vue d'ensemble
Description
Pyridine trifluoroacetate, also known as trifluoroacetic acid pyridine salt, is a chemical compound with the molecular formula C7H6F3NO2. It is a salt formed by the reaction of pyridine and trifluoroacetic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
Pyridine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of reversed micelles and in mass spectrometry imaging.
Biology: It is used in the derivatization of hydroxyl-containing biomolecules for enhanced mass spectrometry imaging.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those containing trifluoromethyl groups.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Analyse Biochimique
Biochemical Properties
Pyridine trifluoroacetate plays a significant role in biochemical reactions, particularly in the formation of reversed micelles with alkylammonium carboxylates in benzene . It is also used in on-tissue chemical oxidation followed by derivatization for mass spectrometry imaging, enhancing the detection of hydroxyl-containing biomolecules . Pyridine trifluoroacetate interacts with various enzymes and proteins, facilitating the oxidation and derivatization processes essential for bioanalytical applications .
Cellular Effects
Pyridine trifluoroacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form reversed micelles, which can affect the cellular environment and the behavior of biomolecules . The compound’s ability to enhance mass spectrometry imaging suggests its potential impact on cellular processes by improving the detection and analysis of biomolecules .
Molecular Mechanism
The molecular mechanism of pyridine trifluoroacetate involves its interaction with biomolecules through the formation of reversed micelles and chemical oxidation . These interactions facilitate the derivatization of hydroxyl-containing biomolecules, enhancing their detection in mass spectrometry imaging . Pyridine trifluoroacetate’s ability to form micelles with alkylammonium carboxylates in benzene further highlights its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine trifluoroacetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridine trifluoroacetate remains stable under specific conditions, allowing for consistent results in biochemical experiments .
Dosage Effects in Animal Models
The effects of pyridine trifluoroacetate vary with different dosages in animal models. While the compound’s potential to induce acute toxicity is low, repeated dose studies have identified the liver as a target organ, with mild liver hypertrophy observed as a lead effect . Biomarker analyses indicate that pyridine trifluoroacetate is a weak peroxisome proliferator in rats . High doses may lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .
Metabolic Pathways
Pyridine trifluoroacetate is involved in various metabolic pathways, including the degradation of pyridine and the nitrogen metabolism pathway . The compound interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, pyridine trifluoroacetate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of pyridine trifluoroacetate is essential for optimizing its use in biochemical applications .
Subcellular Localization
Pyridine trifluoroacetate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine trifluoroacetate can be synthesized by reacting pyridine with trifluoroacetic acid. The reaction typically occurs under mild conditions, and the product is obtained in high yield. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CF}_3\text{COOH} \rightarrow \text{C}_5\text{H}_5\text{N}^+\text{H} \cdot \text{CF}_3\text{COO}^- ]
Industrial Production Methods: Industrial production of pyridine trifluoroacetate involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the product. The use of high-purity reagents and advanced purification techniques is essential to obtain a product suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide.
Reduction: It can be reduced to form pyridine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl halides.
Major Products Formed:
Oxidation: Pyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
Mécanisme D'action
The mechanism of action of pyridine trifluoroacetate involves its ability to form stable complexes with various molecules. The trifluoroacetate anion acts as a strong electron-withdrawing group, which enhances the reactivity of the pyridine ring. This property is exploited in various chemical reactions, including nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Pyridinium trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate anion.
Trifluoroacetic acid: Similar in containing the trifluoromethyl group but lacks the pyridine ring.
Fluoropyridines: Compounds where fluorine atoms are directly attached to the pyridine ring.
Uniqueness: Pyridine trifluoroacetate is unique due to the combination of the pyridine ring and the trifluoroacetate anion. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications .
Propriétés
IUPAC Name |
pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYMEPCRDJMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196831 | |
| Record name | Pyridinium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-05-1 | |
| Record name | Pyridinium trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 464-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
